Chondroitin sulfate C sodium salt

描述

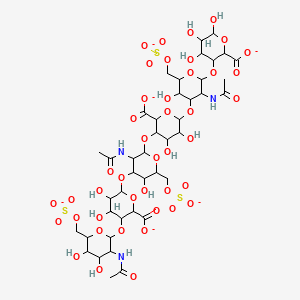

Structure

2D Structure

属性

IUPAC Name |

3-[3-acetamido-4-[5-[3-acetamido-4-[5-[3-acetamido-4,5-dihydroxy-6-(sulfonatooxymethyl)oxan-2-yl]oxy-6-carboxylato-3,4-dihydroxyoxan-2-yl]oxy-5-hydroxy-6-(sulfonatooxymethyl)oxan-2-yl]oxy-6-carboxylato-3,4-dihydroxyoxan-2-yl]oxy-5-hydroxy-6-(sulfonatooxymethyl)oxan-2-yl]oxy-4,5,6-trihydroxyoxane-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H65N3O43S3/c1-7(46)43-13-19(52)16(49)10(4-75-89(66,67)68)78-38(13)84-29-21(54)24(57)41(87-32(29)35(61)62)83-27-15(45-9(3)48)40(80-12(18(27)51)6-77-91(72,73)74)86-30-22(55)25(58)42(88-33(30)36(63)64)82-26-14(44-8(2)47)39(79-11(17(26)50)5-76-90(69,70)71)85-28-20(53)23(56)37(65)81-31(28)34(59)60/h10-33,37-42,49-58,65H,4-6H2,1-3H3,(H,43,46)(H,44,47)(H,45,48)(H,59,60)(H,61,62)(H,63,64)(H,66,67,68)(H,69,70,71)(H,72,73,74)/p-6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABHQVWCLVQDEKE-UHFFFAOYSA-H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2C(C(C(OC2C(=O)[O-])OC3C(C(OC(C3O)COS(=O)(=O)[O-])OC4C(C(C(OC4C(=O)[O-])OC5C(C(OC(C5O)COS(=O)(=O)[O-])OC6C(C(C(OC6C(=O)[O-])O)O)O)NC(=O)C)O)O)NC(=O)C)O)O)COS(=O)(=O)[O-])O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H59N3O43S3-6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1390.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12678-07-8 |

Source

|

| Record name | Chondroitin, 6-(hydrogen sulfate), sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Structural Characteristics and Diversity of Chondroitin Sulfate C

Disaccharide Repeating Units of Chondroitin (B13769445) Sulfate (B86663) C

The backbone of Chondroitin Sulfate C is a polymer made of repeating disaccharide units. nih.gov This fundamental structure is shared among the different forms of chondroitin sulfate, with variations arising from the pattern of sulfation. researchgate.net

Each repeating disaccharide unit in the chondroitin sulfate chain consists of two specific monosaccharides: D-glucuronic acid (GlcA) and N-acetyl-D-galactosamine (GalNAc). nih.govbiorxiv.org These two sugar derivatives are linked together to form the basic building block of the polysaccharide chain. nih.gov The biosynthesis of this chain involves the sequential addition of these monosaccharide units. biorxiv.org

The glucuronic acid and N-acetylgalactosamine units within the disaccharide are connected by a β(1→3) glycosidic bond. mdpi.com These disaccharide units are then linked together by β(1→4) glycosidic linkages to form the long polysaccharide chain. nih.govnih.gov This alternating pattern of β(1→3) and β(1→4) linkages creates the characteristic linear backbone structure of the chondroitin sulfate polymer. nih.gov

O-Sulfation Patterns in Chondroitin Sulfate C

The diversity and biological functions of chondroitin sulfate are significantly influenced by the sulfation patterns of the disaccharide units. nih.gov These patterns, often referred to as a "sulfation code," involve the addition of sulfate groups to specific positions on the monosaccharide residues. nih.govnih.gov

Chondroitin Sulfate C is specifically characterized by the sulfation at the C-6 position of the N-acetylgalactosamine (GalNAc) residues. researchgate.netresearchgate.net This 6-O-sulfation is a key feature that distinguishes it from other chondroitin sulfate isomers, such as Chondroitin Sulfate A, which is sulfated at the C-4 position of GalNAc. researchgate.net The enzyme N-acetylgalactosamine-6-sulfatase is responsible for cleaving these 6-sulfate groups. wikipedia.org

| Chondroitin Sulfate Type | Abbreviation | Sulfation Position on N-Acetylgalactosamine | Sulfation Position on Glucuronic Acid |

|---|---|---|---|

| Chondroitin-4-sulfate | CS-A | 4-O-sulfate | - |

| Chondroitin-6-sulfate | CS-C | 6-O-sulfate | - |

| Chondroitin-2,6-disulfate | CS-D | 6-O-sulfate | 2-O-sulfate |

| Chondroitin-4,6-disulfate | CS-E | 4-O- and 6-O-sulfate | - |

Molecular Heterogeneity and Isomerism in Chondroitin Sulfate Chains

Comparison with Chondroitin Sulfate A, D, and E Variants

The defining feature of Chondroitin Sulfate C (CSC) is the sulfation at the C-6 position of the N-acetylgalactosamine (GalNAc) residue. frontiersin.orgnih.gov This distinguishes it from other common chondroitin sulfate variants:

Chondroitin Sulfate A (CSA): In contrast to CSC, CSA is characterized by sulfation at the C-4 position of the GalNAc residue. frontiersin.orgnih.gov

Chondroitin Sulfate D (CSD): This variant is more highly sulfated, featuring a sulfate group at the C-2 position of the glucuronic acid and the C-6 position of the GalNAc residue. frontiersin.orgnih.gov

Chondroitin Sulfate E (CSE): CSE is also a disulfated variant, with sulfate groups at both the C-4 and C-6 positions of the GalNAc residue. frontiersin.orgmdpi.com

These distinct sulfation patterns are not randomly distributed but are precisely controlled by specific sulfotransferase enzymes during biosynthesis. mdpi.com This enzymatic control leads to the characteristic "sulfation code" that dictates the biological function of the chondroitin sulfate chain. nih.gov

| Chondroitin Sulfate Variant | Abbreviation | Sulfation Position on N-acetylgalactosamine (GalNAc) | Sulfation Position on Glucuronic Acid (GlcA) |

|---|---|---|---|

| Chondroitin Sulfate A | CSA | C-4 | None |

| Chondroitin Sulfate C | CSC | C-6 | None |

| Chondroitin Sulfate D | CSD | C-6 | C-2 |

| Chondroitin Sulfate E | CSE | C-4 and C-6 | None |

Structural Determinants of Biological Specificity

The specific arrangement of sulfate groups along the chondroitin sulfate chain is a critical determinant of its biological specificity. nih.gov This "sulfation code" creates unique electrostatic fields and conformational structures that mediate interactions with a wide array of proteins, including growth factors, cytokines, and cell adhesion molecules. nih.gov

The C-6 sulfation of Chondroitin Sulfate C, for instance, has been shown to influence various cellular processes. Research indicates that specific sulfation patterns can affect cell proliferation and differentiation. nih.govmdpi.com For example, Chondroitin 6-sulfate has been observed to play a role in maintaining epidermal homeostasis by repressing keratinocyte proliferation. nih.gov The distinct spatial arrangement of the sulfate group in CSC, compared to CSA, D, and E, allows for selective binding to different protein partners, thereby triggering specific downstream signaling pathways. This highlights the principle that subtle changes in the sulfation pattern can lead to significant differences in biological function.

Biosynthesis of Chondroitin Sulfate C

Enzymatic Pathways of Chondroitin (B13769445) Backbone Synthesis

The synthesis of the chondroitin backbone is a foundational step, creating the repeating disaccharide chain that will be subsequently modified. This process is catalyzed by a coordinated series of glycosyltransferases.

Initiation of Glycosaminoglycan Chain Synthesis

The biosynthesis of a chondroitin sulfate (B86663) chain is initiated on specific serine residues within a core protein. nih.gov This process begins with the formation of a common tetrasaccharide linkage region: GlcAβ1-3Galβ1-3Galβ1-4Xylβ1-O-Ser. frontiersin.orgnih.gov The synthesis of this linker is a sequential process:

Xylosylation: The pathway is initiated by the enzyme peptide O-xylosyltransferase (XT), which transfers a xylose (Xyl) residue from the sugar donor UDP-xylose to the hydroxyl group of a specific serine residue on the core protein. nih.govfrontiersin.org This is the determining step for glycosaminoglycan (GAG) attachment. nih.gov

Galactosylation: Two galactose (Gal) residues are then added sequentially by β1,4-galactosyltransferase I (GalT-I) and β1,3-galactosyltransferase II (GalT-II). frontiersin.org

Glucuronylation: The linkage tetrasaccharide is completed by the addition of a glucuronic acid (GlcA) residue by β1,3-glucuronyltransferase I (GlcAT-I). nih.govfrontiersin.org

Once this linkage region is assembled, the synthesis of the repeating disaccharide units of the chondroitin chain begins. frontiersin.org This is triggered by the transfer of the first N-acetylgalactosamine (GalNAc) residue to the non-reducing end of the tetrasaccharide linker, a reaction catalyzed by chondroitin N-acetylgalactosaminyltransferase-I (GalNAcT-I). frontiersin.orgnih.gov

Roles of Chondroitin Synthases (e.g., CHSY1, CHSY3) and Chondroitin Polymerizing Factors (e.g., CHPF, CHPF2) in Chain Elongation

Following initiation, the chondroitin backbone is elongated by the alternating addition of GlcA and GalNAc residues. nih.gov This polymerization is carried out by a group of enzymes with dual glycosyltransferase activities. Four human genes have been identified as being involved in this process: CHSY1, CHSY3, CHPF, and CHPF2. biorxiv.orgbiorxiv.org

These enzymes form heterodimeric complexes to perform their function. biorxiv.orgbiorxiv.org Studies have identified four primary complex combinations: CHSY1-CHPF, CHSY1-CHPF2, CHSY3-CHPF, and CHSY3-CHPF2. biorxiv.orgbiorxiv.org

Chondroitin Synthases (CHSY1 and CHSY3): These enzymes are bifunctional, possessing both β1,3-glucuronyltransferase and β1,4-N-acetylgalactosaminyltransferase activities, which are essential for adding both sugars of the repeating disaccharide unit. frontiersin.orgnih.govbiorxiv.org While they possess the necessary catalytic domains, their ability to polymerize a long chondroitin chain by themselves is limited; they require interaction with a polymerizing factor. nih.govnih.gov

Chondroitin Polymerizing Factors (CHPF and CHPF2): CHPF (also known as Chondroitin Sulfate Synthase 2, CSS2) and CHPF2 have been shown to enhance the glycosyltransferase activities of CHSY1 and CHSY3. nih.govbiorxiv.orgnih.gov Co-expression of a synthase with a polymerizing factor leads to a significant increase in polymerase activity, suggesting that CHPF and CHPF2 may act to stabilize the synthases or function as molecular chaperones, thereby enabling efficient chain elongation. nih.govbiorxiv.org The different enzyme complexes may be responsible for producing CS chains of varying lengths. nih.govbiorxiv.org

| Enzyme/Factor | Gene | Function in Chain Elongation |

| Chondroitin Synthase 1 | CHSY1 | Possesses dual glycosyltransferase activities (GlcA-T & GalNAc-T); forms active polymerase complexes with CHPF or CHPF2. nih.govbiorxiv.org |

| Chondroitin Synthase 3 | CHSY3 | Possesses dual glycosyltransferase activities (GlcA-T & GalNAc-T); forms active polymerase complexes with CHPF or CHPF2. nih.govbiorxiv.org |

| Chondroitin Polymerizing Factor | CHPF | Enhances the polymerase activity of CHSY1 and CHSY3 through complex formation. nih.govnih.gov |

| Chondroitin Polymerizing Factor 2 | CHPF2 | Enhances the polymerase activity of CHSY1 and CHSY3 through complex formation. biorxiv.orgbiorxiv.org |

Glycosyltransferase Activities (GalNAc Transferases, GlcA Transferases)

The elongation of the chondroitin backbone is a repetitive process involving two key glycosyltransferase activities that are intrinsic to the chondroitin synthase complexes:

N-acetylgalactosaminyltransferase (GalNAc Transferase): This activity, specifically designated as GalNAc transferase II (GalNAcT-II), is responsible for transferring a GalNAc residue from the donor substrate UDP-GalNAc to the non-reducing terminal GlcA residue of the growing chain. frontiersin.orgfrontiersin.org

Glucuronyltransferase (GlcA Transferase): This activity, known as glucuronyltransferase II (GlcAT-II), catalyzes the transfer of a GlcA residue from the donor UDP-GlcA to the non-reducing terminal GalNAc residue of the elongating polysaccharide. frontiersin.orgfrontiersin.orgnih.gov

The alternating action of these two transferase activities within the chondroitin synthase complexes results in the polymerization of the chondroitin backbone, which is composed of the repeating disaccharide unit [→4)-β-D-GlcA-(1→3)-β-D-GalNAc-(1→]. acs.orgresearchgate.net

Sulfation by Specific Sulfotransferases

After or during the polymerization of the chondroitin backbone, the chain undergoes modification by sulfation. frontiersin.org This process is critical for the biological function of the molecule and is carried out by specific sulfotransferases within the Golgi lumen. For the synthesis of Chondroitin Sulfate C, the key modification is the addition of a sulfate group to the 6-position of the GalNAc residues. frontiersin.orgnih.gov

Chondroitin 6-O-Sulfotransferase (C6ST) Activity and Specificity

Chondroitin 6-O-sulfotransferase (C6ST), encoded by the CHST3 gene, is the primary enzyme responsible for the synthesis of Chondroitin Sulfate C. frontiersin.orgnih.gov

Activity: C6ST catalyzes the transfer of a sulfonate (SO₃⁻) group from the universal sulfate donor, PAPS, to the hydroxyl group at the C-6 position of the GalNAc residues within the chondroitin chain. nih.govnih.govwikipedia.org

Specificity: The enzyme exhibits remarkable specificity for the N-acetylgalactosamine residue of chondroitin. oup.com While it can show very low activity towards other substrates like keratan (B14152107) sulfate, its principal activity is directed at the C-6 position of GalNAc in the chondroitin backbone. nih.govoup.com A mutation in the CHST3 gene that abolishes C6ST-1 activity leads to a significant reduction in 6-O-sulfated disaccharides, confirming the enzyme's crucial and specific role. nih.govpnas.org

The expression and action of C6ST are essential for generating the specific sulfation pattern that defines Chondroitin Sulfate C, which is critical for its biological roles, including skeletal development. frontiersin.orgnih.gov

Role of 3′-Phosphoadenosine-5′-Phosphosulfate (PAPS) in Sulfation

The sulfation of the chondroitin chain is entirely dependent on the availability of an activated sulfate donor molecule, 3′-phosphoadenosine-5′-phosphosulfate (PAPS). nih.govoup.com

Synthesis: PAPS is synthesized in the cytoplasm from ATP and inorganic sulfate by the bifunctional enzyme PAPS synthetase. oup.comoup.com

Transport: Following its synthesis, PAPS is actively transported from the cytoplasm into the lumen of the Golgi apparatus by specific PAPS transporters embedded in the Golgi membrane. oup.comoup.com

Sulfate Donation: Inside the Golgi, PAPS serves as the universal donor substrate for all sulfotransferase enzymes, including C6ST. frontiersin.orgoup.com C6ST transfers the sulfate group from PAPS to the chondroitin chain, releasing adenosine (B11128) 3′,5′-bisphosphate (PAP). wikipedia.orgfrontiersin.org

Coordinated Action of Multiple Sulfotransferases in Defining Sulfation Patterns

The unique sulfation pattern of Chondroitin Sulfate (CS), which is a critical determinant of its diverse physiological functions, is established through the coordinated action of several linkage-specific sulfotransferases. jcggdb.jpasm.org These enzymes catalyze the transfer of a sulfate group from the universal sulfate donor, adenosine 3'-phosphate 5'-phosphosulfate (PAPS), to specific hydroxyl groups on the growing polysaccharide chain. jcggdb.jpnih.gov The biosynthesis of Chondroitin Sulfate C, specifically, is characterized by the sulfation at the C-6 position of the N-acetylgalactosamine (GalNAc) residues.

The sulfation process is not random; rather, it is a highly regulated sequence of events. Certain sulfotransferases, such as chondroitin 4-O-sulfotransferase (C4ST) and chondroitin 6-O-sulfotransferase (C6ST), act initially on the chondroitin backbone. jcggdb.jp Subsequently, other enzymes like uronosyl 2-O-sulfotransferase (UST) and GalNAc 4-sulfate 6-O-sulfotransferase (GalNAc4S-6ST) can introduce further modifications to create more complex, disulfated disaccharide units. jcggdb.jpcaldic.com

For the synthesis of the characteristic 'C' unit [GlcA-GalNAc(6S)], Chondroitin 6-O-sulfotransferase-1 (C6ST-1) plays a substantial role by transferring sulfate to the C-6 position of GalNAc residues. caldic.com The specificity of these enzymes is remarkable. For instance, uronosyl 2-O-sulfotransferase (2OST) preferentially transfers a sulfate group to the glucuronic acid (GlcA) residue located within the specific sequence -GalNAc(4SO4)-GlcA-GalNAc(6SO4)-. nih.gov This demonstrates that the action of one sulfotransferase creates a recognition site for another, highlighting the coordinated nature of the process. This enzymatic interplay results in the defined, non-random sulfation patterns observed in mature CS chains, including the CS-C variant. jcggdb.jpnih.gov

Table 1: Key Sulfotransferases in Chondroitin Sulfate Biosynthesis

| Enzyme | Abbreviation | Function | Reference |

|---|---|---|---|

| Chondroitin 4-O-sulfotransferase | C4ST | Transfers sulfate to the C-4 position of GalNAc. nih.gov | nih.gov |

| Chondroitin 6-O-sulfotransferase | C6ST | Transfers sulfate to the C-6 position of GalNAc, forming CS-C units. caldic.com | caldic.com |

| Dermatan 4-O-sulfotransferase | D4ST | Transfers sulfate to the C-4 position of GalNAc in dermatan. nih.gov | nih.gov |

| Uronosyl 2-O-sulfotransferase | UST | Transfers sulfate to the C-2 position of GlcA or IdoA. nih.govcaldic.com | nih.govcaldic.com |

Cellular Compartmentation of Chondroitin Sulfate C Biosynthesis (Endoplasmic Reticulum and Golgi)

The biosynthesis of chondroitin sulfate is a complex, multi-step process that is spatially organized within the cell, occurring primarily in the linked compartments of the endoplasmic reticulum (ER) and the Golgi apparatus. frontiersin.orgnih.gov The synthesis of the core protein for the proteoglycan occurs in the rough ER. researchgate.net

Following protein synthesis, the initial steps of glycosaminoglycan (GAG) chain assembly begin. The formation of the tetrasaccharide linkage region (GlcAβ1-3Galβ1-3Galβ1-4Xylβ1-O-Ser), which connects the CS chain to a specific serine residue on the core protein, is initiated in a compartment that is intermediate between the ER and the Golgi apparatus. nih.govopenbiochemistryjournal.com Precursors of the large chondroitin sulfate proteoglycan have been localized in specialized, smooth membrane-bounded regions of the ER that are continuous with the rough ER, as well as in the Golgi complex. nih.govresearchgate.net

The subsequent elongation and sulfation of the chondroitin chain occur as the molecule transits through the cisternae of the Golgi apparatus. lndcollege.co.in The various glycosyltransferases and sulfotransferases required for biosynthesis are localized within the Golgi, allowing for the sequential addition of monosaccharides and sulfate groups. frontiersin.orgportlandpress.com For example, studies on chick embryo cartilage have shown that the glucuronyltransferases involved in both finishing the linkage region and polymerizing the chondroitin chain have a similar dual distribution within the Golgi. portlandpress.com This compartmentalization ensures the orderly and efficient assembly of the mature chondroitin sulfate proteoglycan before its secretion from the cell. nih.gov

De Novo Biosynthesis and Engineered Microbial Systems for Chondroitin Production

Traditionally, chondroitin sulfate has been extracted from animal tissues, a method that presents challenges regarding sustainability and potential contamination. mdpi.com As a result, microbial production has emerged as a promising and sustainable alternative. nih.gov The development of engineered microbial systems allows for the de novo biosynthesis of chondroitin and its sulfated derivatives from simple, renewable feedstocks. mdpi.com This approach offers greater control over the production process and the final product structure.

Recombinant Expression in Pichia pastoris and Escherichia coli K4

Escherichia coli K4 and the methylotrophic yeast Pichia pastoris are two of the most prominent microbial hosts developed for chondroitin production. mdpi.com

Escherichia coli K4: This bacterium naturally produces a capsular polysaccharide that is structurally similar to unsulfated chondroitin, making it an excellent starting point for metabolic engineering. researchgate.netnih.gov A common strategy to enhance production involves deleting the chromosomal kfoE gene, which is responsible for the undesirable fructosylation of the chondroitin backbone. mdpi.com Further modifications include the overexpression of key genes in the chondroitin synthesis pathway, such as kfoA and kfoC (which encodes the chondroitin polymerase). rsc.org Another critical approach is to balance the intracellular levels of the sugar nucleotide precursors, UDP-GalNAc and UDP-GlcA, by engineering the expression of relevant enzymes. nih.gov This strategy has successfully increased the ratio of these precursors and boosted the final product titer to 8.43 g/L in a fed-batch culture. nih.gov

Pichia pastoris: As a eukaryotic host, P. pastoris is capable of performing post-translational modifications similar to those in mammalian cells, making it an attractive system for producing complex biomolecules. biotechresources.com Unlike E. coli K4, P. pastoris does not naturally produce chondroitin. Therefore, a synthetic pathway must be constructed by introducing several exogenous genes. mdpi.comnih.gov A common approach involves cloning the chondroitin synthase genes kfoC and kfoA from E. coli K4, along with the UDP-glucose dehydrogenase gene tuaD from Bacillus subtilis, into the P. pastoris genome. nih.govnih.gov To achieve the synthesis of sulfated chondroitin, such as Chondroitin Sulfate A, the system can be further engineered to express a sulfotransferase (e.g., C4ST) and enzymes that improve the supply of the sulfate donor PAPS. mdpi.comnih.gov This "one-pot" biosynthesis system has been shown to produce chondroitin titers of 2.6 g/L in fed-batch cultures. nih.gov

Table 2: Microbial Systems for Chondroitin Production

| Host Organism | Key Genetic Modifications | Reported Titer | Reference |

|---|---|---|---|

| Escherichia coli K4 | Deletion of pfkA; Combinatorial optimization of UDP-GalNAc and UDP-GlcA synthesis pathways. | 8.43 g/L | nih.gov |

| Escherichia coli K4 | Homologous overexpression of transcriptional regulator SlyA. | 2.6 g/L | nih.gov |

| Pichia pastoris GS115 | Introduction of kfoC, kfoA (from E. coli), and tuaD (from B. subtilis). | 2.6 g/L | nih.gov |

| Pichia pastoris | Introduction of kfoC, kfoA, tuaD, C4ST, ATP sulfurylase, and APS kinase. | 2.1 g/L | mdpi.com |

Fermentation Strategies for Chondroitin Precursor Production

The successful microbial production of chondroitin at an industrial scale relies heavily on optimized fermentation strategies. Fed-batch fermentation is a widely used technique that allows for high cell-density cultivation and increased product yields. researchgate.netnih.gov

The composition of the fermentation medium is critical. For instance, Terrific Broth (TB) medium, which is rich in yeast extract and peptone, is often used for the cultivation of recombinant E. coli strains. researchgate.net The primary goal of fermentation optimization is to direct the carbon flux away from central metabolism and towards the synthesis of the chondroitin precursors, UDP-N-acetylglucosamine and UDP-glucuronic acid. nih.govmdpi.com This can be achieved by manipulating the expression of key metabolic enzymes and transcriptional regulators. nih.govnih.gov

In P. pastoris, fermentation processes are typically performed in multiple phases. An initial growth phase using a substrate like glycerol (B35011) is followed by an induction phase with methanol (B129727) to activate strong, inducible promoters (such as the AOX1 promoter) that drive the expression of the recombinant pathway genes. pichia.com By carefully controlling parameters such as nutrient feeding rates, temperature, and pH, these fermentation strategies enable the large-scale production of chondroitin, achieving titers at the gram-per-liter level. nih.govnih.govresearchgate.net

Table 3: Mentioned Compounds

| Compound Name |

|---|

| Adenosine 3'-phosphate 5'-phosphosulfate (PAPS) |

| Adenosine 5′-triphosphate (ATP) |

| Chondroitin |

| Chondroitin sulfate |

| Chondroitin Sulfate A |

| Chondroitin Sulfate C |

| Galactose |

| Glucuronic acid (GlcA) |

| Glycerol |

| N-acetyl-D-galactosamine (GalNAc) |

| N-acetylglucosamine |

| Sucrose |

| UDP-N-acetylgalactosamine (UDP-GalNAc) |

| UDP-glucuronic acid (UDP-GlcA) |

| UDP-glucose |

Degradation Pathways of Chondroitin Sulfate C

Enzymatic Hydrolysis and Elimination Reactions

The primary mechanism for the degradation of chondroitin (B13769445) sulfate (B86663) C involves enzymatic action that cleaves the long polysaccharide chains into smaller fragments. This process is crucial for the turnover of proteoglycans in the extracellular matrix and is accomplished by a class of enzymes known as chondroitinases.

Chondroitinases are enzymes that break down chondroitin sulfate chains. nih.gov They are broadly categorized based on their substrate specificity and mechanism of action. mdpi.comresearchgate.net Chondroitinase ABC (ChABC), derived from Proteus vulgaris, is a well-characterized enzyme with broad specificity. scientificlabs.comuniprot.org It acts as a lyase, meaning it cleaves the glycosidic bonds through a β-elimination reaction. mdpi.comscientificlabs.com This enzyme can degrade chondroitin sulfate A (CSA), chondroitin sulfate C (CSC), and dermatan sulfate (DS). scientificlabs.comuniprot.org ChABC from Proteus vulgaris is a complex of two enzymes, Chondroitinase ABC I with endolytic activity (cleaving within the chain) and Chondroitinase ABC II with exolytic activity (cleaving from the ends). nih.govnih.gov

Chondroitinase ACII, on the other hand, exhibits a more limited substrate range, primarily targeting chondroitin sulfates A and C. nih.gov The enzymatic activity of these chondroitinases is influenced by factors such as temperature and pH, with an optimal temperature of 37°C and a pH optimum of 8.0 for Chondroitinase ABC when acting on chondroitin sulfate. scientificlabs.comuniprot.orgresearchgate.net

The stability of these enzymes is a critical factor in their application. For instance, the activity of Chondroitinase ABC can decrease significantly at physiological body temperatures over time. researchgate.net

Chondroitinases exhibit a high degree of specificity for the glycosidic linkages within the chondroitin sulfate chain. Chondroitinase ABC specifically targets the β-1,4 glycosidic linkage between N-acetylgalactosamine (GalNAc) and glucuronic acid (GlcA) or iduronic acid (IdoA) residues. scientificlabs.comnih.govmdpi.com

The sulfation pattern of the chondroitin sulfate chain also plays a crucial role in enzyme recognition and activity. Chondroitinase ABC can act on both 4-O-sulfated (A-unit) and 6-O-sulfated (C-unit) GalNAc residues. nih.gov However, studies have shown that Chondroitinase ABC I has a higher affinity for CSA, which is rich in 4-O-sulfated residues, compared to CSC. nih.govx-mol.com This preference is attributed to the interaction between the enzyme's active site, particularly the amino acid Arg500, and the sulfate group. nih.govx-mol.com The distance between Arg500 and the 4-O-sulfate group is shorter than that with the 6-O-sulfate group, and the 6-O-sulfate group may experience electrostatic repulsion from a nearby aspartate residue. nih.govx-mol.com

Chondroitinase C from Flavobacterium heparinum shows a preference for cleaving at 6-sulfated sites. nih.gov This specificity allows for the targeted degradation of different chondroitin sulfate isomers.

The action of chondroitin lyases, such as Chondroitinase ABC, on chondroitin sulfate C results in the formation of unsaturated disaccharides. mdpi.comscientificlabs.comcreative-enzymes.com The β-elimination reaction creates a double bond between C4 and C5 of the uronic acid residue at the non-reducing end of the newly formed disaccharide. mdpi.com The primary products of extensive degradation are unsaturated disaccharides, specifically ΔDi-6S from CSC. creative-enzymes.com

Depending on the mode of action of the enzyme (endolytic or exolytic), a mixture of unsaturated disaccharides, tetrasaccharides, and longer oligosaccharide fragments can be produced. mdpi.com Endolytic cleavage by enzymes like Chondroitinase ABC I initially breaks the polysaccharide chain internally, generating a mix of oligosaccharides. mdpi.comnih.gov Subsequent exolytic activity, for instance by Chondroitinase ABC II, further degrades these fragments into disaccharides. mdpi.com The generation of these well-defined oligosaccharide fragments is a valuable tool for studying the structure and function of chondroitin sulfate. nih.gov

Mammalian Enzymes Involved in Chondroitin Sulfate Degradation

In mammals, the degradation of chondroitin sulfate is a lysosomal process involving a series of enzymes that act in a stepwise manner to break down the polysaccharide chain into its constituent monosaccharides. glycoforum.gr.jpportlandpress.com

Unlike the bacterial lyases, mammalian enzymes that cleave the glycosidic bonds of chondroitin sulfate are primarily hydrolases. mdpi.comnih.gov These enzymes catalyze the hydrolysis of the glycosidic bond by adding a water molecule, resulting in saturated oligosaccharide products. mdpi.com

Hyaluronidases, particularly HYAL1, HYAL2, and HYAL4, are the main enzymes responsible for the initial breakdown of chondroitin sulfate chains in mammals. nih.govglycoforum.gr.jp While named for their activity on hyaluronan, these enzymes can also degrade chondroitin sulfate. glycoforum.gr.jp HYAL4 is of particular interest as it has been identified as a specific chondroitin sulfate-degrading enzyme with no activity towards hyaluronan. nih.govglycoforum.gr.jpglycoforum.gr.jp It preferentially cleaves the galactosaminidic linkage, with a requirement for a 6-O-sulfate group on the GalNAc residue at the non-reducing side of the cleavage site. oup.com

The degradation process is thought to begin with the endolytic cleavage of high-molecular-weight chondroitin sulfate by enzymes like HYAL2 at the cell surface, followed by internalization and further degradation by lysosomal enzymes such as HYAL1. nih.gov The resulting oligosaccharides are then sequentially broken down by exoglycosidases. nih.govglycoforum.gr.jp

Following the initial fragmentation of the chondroitin sulfate chain, a series of exo-enzymes, including sulfatases and glycosidases, act sequentially from the non-reducing end of the oligosaccharides. glycoforum.gr.jpportlandpress.com

Sulfatases are crucial for removing the sulfate groups, which is a necessary step before the glycosidic bonds can be cleaved by exoglycosidases. glycoforum.gr.jpportlandpress.com These enzymes exhibit high specificity for the position of the sulfate group. nih.govfrontiersin.org Key sulfatases involved in chondroitin sulfate C degradation include:

N-acetylgalactosamine-6-O-sulfatase (GALNS): This enzyme specifically hydrolyzes the sulfate group at the C-6 position of the GalNAc residue, which is the characteristic sulfation site in chondroitin sulfate C. nih.govfrontiersin.org

Glucuronate-2-sulfatase: This enzyme removes sulfate groups from the C-2 position of glucuronic acid residues, which can be found in some chondroitin sulfate structures. nih.govglycoforum.gr.jp

Exoglycosidases then cleave the desulfated monosaccharide units. nih.govglycoforum.gr.jp The main exoglycosidases involved are:

β-Glucuronidase: This enzyme removes the terminal non-reducing glucuronic acid residue. nih.govglycoforum.gr.jp

β-N-acetylhexosaminidase (Hex): This enzyme, existing in isoforms HexA and HexB, cleaves the terminal N-acetylgalactosamine residue. nih.gov HexA is capable of hydrolyzing both hyaluronan and chondroitin sulfate chains from their non-reducing ends. nih.gov

The coordinated action of these endo- and exoglycosidases and sulfatases ensures the complete breakdown of chondroitin sulfate C into its basic components: glucuronic acid, N-acetylgalactosamine, and inorganic sulfate. portlandpress.com

Influence of Degradation Methods on Low Molecular Weight Chondroitin Sulfate C Structures

The generation of low molecular weight chondroitin sulfate (LMWCS) from high molecular weight chondroitin sulfate C involves various degradation methods, each imparting distinct structural characteristics to the final product. researchgate.netnih.gov These methods can be broadly categorized as chemical, physical, and enzymatic, with each approach influencing the resulting molecular weight, degree of sulfation, and the integrity of the disaccharide units. nih.govmdpi.com

Chemical degradation methods include acid or base hydrolysis and oxidative reactions. mdpi.com Acid hydrolysis at elevated temperatures can cleave glycosidic linkages, leading to a decrease in molecular mass. nih.gov However, this method can also cause a significant loss of O-sulfate groups, producing desulfated derivatives. nih.govmdpi.com Conversely, degradation under basic conditions proceeds via a β-elimination reaction, which also breaks down glycosidic bonds and reduces molecular weight. nih.gov This approach largely preserves the sulfate ester groups, but it generates an unsaturated bond at the non-reducing end. nih.gov Oxidative degradation, for instance using hydrogen peroxide (H₂O₂) and ascorbic acid, is another common method. researchgate.net This technique can effectively reduce the molecular weight of chondroitin sulfate, and compared to acid or microwave-assisted alkaline methods, it has a less pronounced effect on the sulfate content and disaccharide composition. mdpi.com

Physical degradation methods, such as thermal treatment, can also alter the structure of chondroitin sulfate C. At elevated temperatures (e.g., 60°C) under neutral conditions, chondroitin sulfate degrades over time, yielding lower molecular weight fragments and desulfated products. nih.gov This decomposition is thought to be an acid-catalyzed hydrolysis resulting from a drop in pH caused by the formation of acidic byproducts. nih.gov Thermal decomposition at very high temperatures (230-530 °C) leads to more extensive breakdown, including the loss of sulfate and carboxylic acid groups. neliti.com

Enzymatic degradation offers a highly specific and controlled method for producing LMWCS. mdpi.com Enzymes known as chondroitinases, particularly chondroitinase AC and chondroitinase ABC, are employed for this purpose. mdpi.comnih.gov Chondroitinase AC specifically cleaves the glycosidic bonds in chondroitin sulfate A and chondroitin sulfate C. mdpi.comnih.gov These enzymes act as lyases, breaking the β-1,4 glycosidic bonds through an elimination mechanism. frontiersin.org This process results in the formation of oligosaccharides of varying lengths, such as disaccharides and tetrasaccharides, which characteristically feature an unsaturated uronic acid residue at the non-reducing end. mdpi.commdpi.comfrontiersin.org This enzymatic action is highly specific and occurs under mild conditions, which helps to preserve the native sulfation patterns of the resulting oligosaccharides. researchgate.net The mode of action can be endolytic, where the enzyme cleaves within the polysaccharide chain, or exolytic, where cleavage occurs from the end of the chain. mdpi.com

Table 1: Comparison of Degradation Methods for Chondroitin Sulfate C

| Degradation Method | Primary Mechanism | Key Structural Effects on LMWCS |

|---|---|---|

| Chemical | ||

| Acid Hydrolysis | Hydrolysis of glycosidic linkages | Reduction in molecular weight; significant loss of O-sulfate groups. nih.gov |

| Base Hydrolysis | β-elimination reaction | Reduction in molecular weight; formation of unsaturated bonds at the non-reducing end; sulfate groups are largely preserved. nih.gov |

| Oxidative Degradation (e.g., H₂O₂/Ascorbic Acid) | Free radical-mediated cleavage | Reduction in molecular weight; less significant loss of sulfate groups compared to acid hydrolysis. mdpi.comresearchgate.net |

| Physical | ||

| Thermal Treatment | Acid-catalyzed hydrolysis from pH drop | Reduction in molecular weight; desulfation. nih.gov |

| Enzymatic | ||

| Chondroitinase (e.g., AC, ABC) | β-elimination of glycosidic bonds | Controlled production of oligosaccharides (di-, tetra-, etc.); formation of Δ4,5-unsaturated disaccharides at the non-reducing end; preservation of sulfate groups. mdpi.commdpi.com |

Role of Microbiome in Chondroitin Sulfate Degradation

The human gut microbiome plays a critical role in the metabolism of orally administered chondroitin sulfate. nih.govresearchgate.net Due to its large molecular weight and polyanionic nature, chondroitin sulfate is poorly absorbed in the upper gastrointestinal tract and largely reaches the colon intact. nih.govresearchgate.netnih.gov In the hindgut, it is metabolized by specific members of the gut microbiota. researchgate.net

The degradation process is primarily carried out by bacteria that possess specialized enzymes. nih.gov Several bacterial species have been identified as potent chondroitin sulfate degraders, with the genus Bacteroides being particularly prominent. nih.gov Species such as Bacteroides thetaiotaomicron, Bacteroides salyersiae, Bacteroides finegoldii, Bacteroides xylanisolvens, and Bacteroides ovatus are known to utilize chondroitin sulfate. nih.govresearchgate.net Bacteroides salyersiae, in particular, has been identified as a highly efficient degrader. nih.gov

The bacterial degradation of chondroitin sulfate begins with the action of enzymes called chondroitin sulfate lyases. nih.gov These enzymes cleave the polysaccharide chain into smaller fragments, initially producing tetra- and hexasaccharides, and ultimately disaccharides. nih.gov This process is followed by the action of sulfatases, which remove the sulfate groups from the oligosaccharides. nih.gov The final step, which is not yet fully characterized, involves the breakdown of the disaccharide units into individual sugars. nih.gov

The metabolic end-products of this microbial fermentation include unsaturated chondroitin sulfate oligosaccharides (CSOSs) and short-chain fatty acids (SCFAs), such as butyrate. nih.govfrontiersin.org The production of these metabolites can, in turn, influence the composition and function of the gut microbiota. researchgate.netfrontiersin.org The degradation of chondroitin sulfate can also involve sulfate-reducing bacteria, such as Desulfovibrio, which utilize the released sulfate. nih.govmdpi.com This intricate interplay highlights the gut microbiome's essential function in processing chondroitin sulfate, converting the large polysaccharide into smaller, absorbable molecules and other bioactive compounds. nih.gov

Table 2: Key Gut Bacteria in Chondroitin Sulfate Degradation

| Bacterial Species/Group | Role in Degradation | Key Findings |

|---|---|---|

| Bacteroides salyersiae | Potent primary degrader | Produces high amounts of chondroitin sulfate oligosaccharides (CSOSs). nih.gov |

| Bacteroides thetaiotaomicron | Primary degrader | One of the major species known to utilize chondroitin sulfate. researchgate.net |

| Bacteroides finegoldii | Degrader | Recognized as a chondroitin sulfate-degrading species. nih.gov |

| Bacteroides xylanisolvens | Degrader | Recognized as a chondroitin sulfate-degrading species. nih.gov |

| Bacteroides ovatus | Degrader | Recognized as a chondroitin sulfate-degrading species. nih.gov |

| Bacteroides stercoris | Secondary degrader | Ferments CSOSs produced by primary degraders but not the intact polysaccharide. nih.gov |

| Desulfovibrio | Sulfate reducer | Abundance may increase with chondroitin sulfate supplementation, utilizing released sulfate. nih.govmdpi.com |

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Chondroitin sulfate C |

| Chondroitin sulfate A |

| Low molecular weight chondroitin sulfate (LMWCS) |

| Chondroitin sulfate oligosaccharides (CSOSs) |

| Hydrogen peroxide |

| Ascorbic acid |

| Butyrate |

| Uronic acid |

| N-acetylgalactosamine |

Analytical Methodologies for Chondroitin Sulfate C Research

Chromatographic Techniques for Disaccharide and Oligosaccharide Analysis

Chromatographic methods are central to the analysis of chondroitin (B13769445) sulfate (B86663) C-derived saccharides, providing high-resolution separation and sensitive detection.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of chondroitin sulfate C disaccharides. Enzymatic digestion of chondroitin sulfate C with chondroitinase ABC or ACII yields unsaturated disaccharides that can be separated and quantified. nih.govservice.gov.uk A common approach involves the use of amine-bound silica (B1680970) columns. jcggdb.jp For instance, an HPLC method utilizing an amine-bound silica PA-03 column with a linear gradient of NaH2PO4 can effectively separate various chondroitin sulfate disaccharides. jcggdb.jp

Another prevalent HPLC technique is ion-pairing reversed-phase liquid chromatography (IPRP-LC) combined with UV detection. nih.govservice.gov.uk This method allows for the separation and quantification of different disaccharide components, and the total amount of chondroitin sulfate can be calculated by summing the quantities of each disaccharide. service.gov.uk The use of disaccharide standards for quantification in this method circumvents issues related to the variability of chondroitin sulfate polymers from different origins. service.gov.uk

| HPLC System | Column Type | Mobile Phase Component | Detection Method | Analyte |

|---|---|---|---|---|

| Amine-Bound Silica HPLC | PA-03 (amine-bound silica) | NaH2PO4 gradient | Fluorescence (pre-column labeling) | Unsaturated disaccharides |

| Ion-Pairing Reversed-Phase HPLC | C18 | Ion-pairing reagents (e.g., octane (B31449) sulfonic acid) | UV (195-240 nm) | Unsaturated disaccharides |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and tandem mass spectrometry (MS/MS) are powerful tools for the detailed structural characterization of chondroitin sulfate C oligosaccharides and disaccharides. acs.orgnih.gov These techniques provide not only quantitative data but also crucial information about sulfation patterns and uronic acid epimerization. acs.org Tandem mass spectrometry is particularly useful for assigning the positions of sulfate groups on the N-acetylgalactosamine (GalNAc) residues. nih.gov

One approach involves the use of a C8 column with a mobile phase of ammonium (B1175870) acetate (B1210297) and methanol (B129727), coupled with an electrospray ionization (ESI) source in positive mode and multiple reaction monitoring (MRM) for detection. sciex.com This method has been successfully applied to the quantification of chondroitin sulfate-derived dimers. sciex.com Another strategy employs a sequential chemical derivatization, including permethylation, desulfation, and acetylation, to enable on-line LC separation of isomeric mixtures of chondroitin sulfate oligosaccharides and accurate determination of sulfation sites by MSn. nih.gov

| Technique | Chromatography | Ionization Source | Mass Analyzer | Key Application |

|---|---|---|---|---|

| HPLC-MS/MS | Reversed-phase C8 | Electrospray Ionization (ESI) | Triple Quadrupole | Quantification of derivatized dimers |

| LC-MSn | Reversed-phase C18 | Captive-Spray Ionization | LTQ-FT | Identification of sulfation isomers of hexasaccharides |

| DI-MS/MS | Direct Infusion | - | - | Determination of Δ4S- and Δ6S-CS disaccharide percentages |

Ion-Pair Reversed-Phase Chromatography (IPRP-LC) is a highly effective technique for the analysis of glycosaminoglycan-derived oligosaccharides. nih.gov In this method, ion-pairing reagents, which are typically amines with hydrophobic alkyl chains, are added to the mobile phase to facilitate the separation of charged analytes on a reversed-phase column. nih.gov Common ion-pairing reagents used for the analysis of chondroitin sulfate include hexylamine (B90201) and n-pentylamine. nih.gov

An IPRP-UPLC (Ultra-Performance Liquid Chromatography) method coupled with electrospray ionization mass spectrometry has been developed for the analysis of chondroitin sulfate-derived disaccharides. This method utilizes a C18 column with hexylamine as the ion-pairing reagent and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) as an organic modifier in the mobile phase, offering improved resolution and sensitivity. nih.gov Reversed-phase ion-pair HPLC with post-column fluorescent labeling is another approach used for determining the disaccharide composition of chondroitin sulfate. researchgate.net

Electrophoretic Separation Techniques

Electrophoretic techniques offer an alternative and powerful approach for the separation and analysis of chondroitin sulfate C-derived saccharides, primarily based on their charge-to-mass ratio.

Capillary Electrophoresis (CE) is a high-resolution separation technique that has been successfully applied to the analysis of chondroitin sulfate. nih.gov Capillary Zone Electrophoresis (CZE), a variant of CE, can resolve complex mixtures of unsaturated disaccharides derived from the enzymatic digestion of chondroitin sulfate. nih.gov The separation in CZE is based on the net charge and charge distribution of the disaccharides, allowing for the differentiation of non-, mono-, di-, and trisulfated species. nih.gov This method is highly sensitive, requiring only picogram quantities of sample, and the separated disaccharides can be detected by their UV absorbance at 232 nm. nih.gov

Capillary Isotachophoresis (cITP) is another CE variant used for the quantitative analysis of chondroitin sulfate. agriculturejournals.czdoaj.org In cITP, analytes are separated into distinct zones based on their electrophoretic mobility. This technique has been shown to provide comparable results to CZE for the determination of chondroitin sulfate content. researchgate.net

| Technique | Separation Principle | Detection Method | Key Features |

|---|---|---|---|

| Capillary Zone Electrophoresis (CZE) | Net charge and charge distribution | UV absorbance (232 nm) | High resolution of complex disaccharide mixtures, high sensitivity |

| Capillary Isotachophoresis (cITP) | Electrophoretic mobility | Conductivity | Quantitative analysis of total chondroitin sulfate content |

Fluorophore-Assisted Carbohydrate Electrophoresis (FACE) is a highly sensitive method for the quantitative and qualitative analysis of chondroitin sulfate. nih.govnih.gov The technique involves the enzymatic digestion of chondroitin sulfate to produce unsaturated disaccharides, which are then derivatized with a fluorescent tag, such as 2-aminoacridone (B130535) (AMAC). nih.govoup.com The labeled disaccharides are subsequently separated by polyacrylamide gel electrophoresis. oup.com

This method allows for the simultaneous analysis of multiple samples and provides a wealth of information, including the determination of the fine structure of chondroitin sulfate and quantitation in the picomole range. nih.govmybiosource.com The detection limit for chondroitin sulfate using this method can be as low as 50 ng, with a linear response over a significant concentration range. nih.gov

Spectroscopic Characterization Methods

Spectroscopic techniques are pivotal in the structural and quantitative analysis of Chondroitin Sulfate C, offering detailed insights into its molecular characteristics without the need for extensive sample preparation.

Matrix-Assisted Laser Desorption Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)

Matrix-Assisted Laser Desorption Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a powerful technique for the characterization of chondroitin sulfate (CS) oligosaccharides. Conventional ultraviolet MALDI-MS analysis of polyanionic oligosaccharides like CS can be challenging due to poor ionization and thermal fragmentation, often leading to the loss of sulfate (SO3) groups. nih.gov To overcome these issues, specialized matrices have been developed. One such matrix is an ionic liquid matrix (ILM), specifically a guanidinium (B1211019) salt of α-cyano-4-hydroxycinnamic acid, which facilitates the direct analysis of underivatized CS oligosaccharides up to a decasaccharide. nih.gov This method significantly reduces SO3 loss, and the resulting mass spectra are dominated by sodium-cationized molecular species. nih.gov For analysis, positive-ion detection mode is often preferred as it produces spectra with less extensive sodium/hydrogen exchange, leading to better quality data. nih.gov

MALDI-TOF MS is not only used for analyzing intact oligosaccharides but also for profiling CS disaccharides after enzymatic digestion. nih.gov An optimized strategy involves on-target derivatization with 3-hydroxybenzoic acid (3-HBA), which allows for analysis without requiring purification after the enzymatic cleavage. nih.gov Furthermore, tandem mass spectrometry (MALDI-TOF/TOF) experiments enable the discrimination between monosulfated CS disaccharide isomers. nih.govresearchgate.net This is achieved by analyzing specific fragment ions corresponding to glycosidic linkages and cross-ring cleavages, which differ between isomers like CS-4S and CS-6S. nih.gov

Table 1: Key Diagnostic Fragments in MALDI-TOF/TOF MS for CS Isomer Discrimination Data derived from analysis of monosulfated peaks at m/z 592.0.

| Fragment Type | m/z Value | Characteristic of Isomer |

| 1,5A1 fragment | 209.0 | CS-2S nih.gov |

| B fragment | 237.0 | CS-2S nih.gov |

| Y1 fragment | 354.0 | CS-2S nih.gov |

| 2,5X1 cross-ring fragment | 492.0 | CS-2S nih.gov |

| Y1 fragment | 434.4 | Higher intensity in CS-4S nih.gov |

| C fragment | 175.0 | Higher intensity in CS-6S nih.gov |

| Loss of sulfate | 512.1 | Higher intensity in CS-6S nih.gov |

Raman Spectroscopy for Quantitative Identification

Raman spectroscopy offers a rapid, non-destructive, and reproducible method for the quantitative analysis of chondroitin sulfate. rsc.orgresearchgate.net A key advantage of this technique is that it typically requires no sample pre-treatment or external markers, unlike traditional methods such as HPLC which can be complex and require expensive enzymes and reagents. researchgate.netcetmar.org Raman spectroscopy is sensitive to the orientation of the sulfate group relative to the pyranose ring, allowing for the differentiation between CS isomers, such as chondroitin 4-sulfate (C4S) and chondroitin 6-sulfate (C6S). cetmar.org

Quantitative analysis can be performed by correlating the Raman signal intensity with the concentration of CS. rsc.org For instance, in studies of CS content in tablets, Raman spectroscopy combined with partial least squares (PLS) has shown high correlation coefficients. rsc.orgresearchgate.net However, the accuracy may be limited to specific concentration ranges. rsc.orgresearchgate.net Quantitative indices based on the ratios of specific Raman band areas have been developed to discriminate between the prevalence of 4-sulfate and 6-sulfate isomers in crude CS samples from various sources. researchgate.netcetmar.org A Raman band at approximately 1,063 cm⁻¹, attributed to chondroitin sulfate, has been identified as a unique spectroscopic marker for cartilage. amegroups.org

Table 2: Performance of Raman Spectroscopy in CS Quantitative Analysis of Tablets

| CS Content Range | Correlation Coefficient (R) | Root Mean Square Error of Calibration (RMSEC) |

| 7–39% | 0.998 | 0.578 rsc.orgresearchgate.net |

| 41–67% | 0.994 | 0.742 rsc.orgresearchgate.net |

Enzymatic Digestion for Structural Elucidation and Quantification

Enzymatic digestion is a fundamental step in the structural analysis and quantification of chondroitin sulfate C, breaking down the complex polysaccharide into simpler, analyzable units.

Application of Chondroitinases for Disaccharide Profiling

The structural analysis of chondroitin sulfate chains relies heavily on enzymatic digestion using specific chondroitinases to break down the polysaccharide into unsaturated disaccharides. nih.govnih.gov These enzymes, known as lyases, cleave the β-1,4 glycosidic linkages of CS via a β-elimination mechanism. oup.com

Different chondroitinases exhibit distinct substrate specificities, which can be exploited for detailed structural analysis. nih.govmdpi.com

Chondroitinase ABC has broad specificity, degrading chondroitin, chondroitin sulfates A and C, and dermatan sulfate (CS-B) into their constituent disaccharides. nih.govmdpi.com

Chondroitinase AC is specific for chondroitin sulfates A and C. mdpi.comservice.gov.uk

Chondroitinase C shows a preference for 6-sulfated regions, making it a useful tool for producing specific oligosaccharides from CS-C. nih.gov

Pre-analytical Sample Preparation Considerations (e.g., Desalting, Extraction)

Proper sample preparation is critical for the accurate analysis of chondroitin sulfate from various sources. The process generally involves liberating the GAGs from the tissue matrix, removing interfering substances like proteins and lipids, and purifying the target CS. researchgate.netnih.gov

Initial extraction often involves proteolytic digestion of the source tissue (e.g., cartilage) with enzymes like papain or alcalase to break down the proteoglycan core and release the CS chains. researchgate.netnih.govnih.gov For certain samples, such as soft capsules, a preliminary extraction with organic solvents like hexane (B92381) and phenol-chloroform is necessary to remove oils and protein ingredients before enzymatic treatment. nih.govresearchgate.net

Following extraction, purification is typically achieved through techniques that separate molecules based on charge and size. researchgate.net Common methods include:

Precipitation: Using different concentrations of ethanol (B145695) to selectively precipitate GAGs. researchgate.net

Anion Exchange Chromatography: To separate the highly anionic CS from other molecules. researchgate.net

Gel Filtration Chromatography: For size-based separation and desalting. researchgate.net

Ultrafiltration/Diafiltration: Can be used for concentration and desalting of the extracted CS. nih.gov

These purification steps are essential to remove salts and other contaminants that could interfere with subsequent analytical techniques like mass spectrometry or chromatography. researchgate.net

Quantitative Analysis of Chondroitin Sulfate C in Biological Samples for Research Purposes

A widely used and validated method for the quantitative analysis of chondroitin sulfate in biological samples and pharmaceutical preparations involves enzymatic hydrolysis followed by chromatographic separation. nih.govresearchgate.net The core of this methodology is the specific and complete digestion of the CS polymer into its constituent unsaturated disaccharides using a chondroitinase, most commonly Chondroitinase ABC. nih.govservice.gov.uk

Once the CS is depolymerized, the resulting mixture of disaccharides is analyzed by strong anion-exchange high-performance liquid chromatography (SAX-HPLC). nih.govresearchgate.net The different disaccharides (e.g., non-sulfated, 4-sulfated, 6-sulfated) are separated into distinct peaks. researchgate.net The amount of each disaccharide is quantified by measuring the peak area and comparing it to a calibration curve constructed using known standards. nih.govmdpi.com The total chondroitin sulfate content in the original sample is then determined by summing the calculated amounts of the individual disaccharides. service.gov.ukresearchgate.net

This approach has been successfully applied to quantify CS in a diverse range of materials, including:

Raw materials, with reported contents ranging from 39.5% to 105.6%. nih.govresearchgate.net

Pharmaceutical preparations like ophthalmic solutions. nih.gov

Dietary supplements in soft capsule and liquid forms, with spike recovery rates typically between 96% and 104%. nih.govresearchgate.net

Biological samples such as synovial fluid and fixed brain tissue. nih.govlu.se

The method is valued for its specificity, as the enzymatic digestion targets CS, and its ability to provide detailed information on the relative abundance of different sulfated disaccharides. service.gov.uk

Research Gaps and Future Directions in Chondroitin Sulfate C Studies

Elucidating Structure-Function Relationships of Specific Chondroitin (B13769445) Sulfate (B86663) C Oligosaccharides

A significant challenge in GAG research is deciphering the "sulfation code," where specific patterns of sulfation along the polysaccharide chain dictate its biological activity. researchgate.net While it is known that the sulfation pattern of chondroitin sulfate (CS) is crucial for its diverse physiological functions, the precise roles of specific CS-C oligosaccharide structures are not fully understood. mdpi.com The interaction of CS with various signaling molecules, such as growth factors and their receptors, is key to many biological processes, and these interactions are highly dependent on the specific sulfation motifs along the CS backbone. nih.gov

Future research must focus on isolating or synthesizing specific, structurally defined CS-C oligosaccharides and characterizing their interactions with a wide array of proteins. This will involve creating libraries of CS-C oligosaccharides with varying lengths and sulfation patterns to systematically screen for binding partners. Understanding how the 6-O-sulfation of N-acetylgalactosamine (GalNAc) residues, characteristic of CS-C, influences the conformation of the glycan chain and its subsequent protein binding is a critical area of investigation. For instance, studies have shown that the 6-O-sulfated GalNAc residues can significantly impact the binding capacity and specificity of chondroitin sulfates to growth factors. nih.gov A deeper comprehension of these structure-function relationships will be instrumental in designing CS-C-based molecules with targeted therapeutic effects.

Table 1: Influence of Chondroitin Sulfate Sulfation Patterns on Protein Binding

| Sulfation Pattern | Interacting Protein(s) | Biological Implication |

| Chondroitin Sulfate A (4-O-sulfation) | Varies | Can have both pro- and anti-inflammatory activities. nih.gov |

| Chondroitin Sulfate C (6-O-sulfation) | Pleiotrophin (B1180697), Fibroblast Growth Factor-2 (FGF-2) | Inhibition of pleiotrophin binding to its receptor; influences FGF-2 binding. nih.govnih.gov |

| Chondroitin Sulfate D (2-O and 6-O-sulfation) | Varies | Has demonstrated anti-inflammatory activity. nih.gov |

| Chondroitin Sulfate E (4-O and 6-O-sulfation) | Semaphorin 3A, Otx2 | Important for neuronal guidance. nih.gov |

Advanced Enzymatic Engineering for Tailored Chondroitin Sulfate C Structures

The heterogeneity of naturally sourced CS poses a significant obstacle to studying its specific functions. Advanced enzymatic engineering offers a promising solution to produce structurally defined CS-C molecules. This involves the use of chondroitinases and sulfotransferases to either degrade larger CS chains into specific oligosaccharides or to build custom CS structures from the ground up.

Recent advancements have seen the engineering of chondroitinases, such as chondroitinase ABC I, to control the depolymerization of chondroitin and produce low-molecular-weight chondroitin sulfate (LMW-CS) with specific distributions. Further research into modifying the substrate specificity and reaction kinetics of these enzymes will enable the generation of a wider range of well-defined CS-C oligosaccharides. Additionally, the engineering of sulfotransferases, the enzymes responsible for adding sulfate groups to the glycan chain, is a key area for future development. By manipulating these enzymes, it may be possible to synthesize CS-C with precise and novel sulfation patterns, allowing for a more detailed investigation of their biological activities. The development of whole-cell biocatalysts that can efficiently produce tailored CS structures represents a sustainable and scalable approach for industrial production.

Development of Novel Analytical Probes for In Situ Chondroitin Sulfate C Analysis

To fully understand the roles of CS-C in complex biological systems, it is crucial to visualize its localization and dynamics within living tissues. A significant research gap exists in the availability of specific and sensitive probes for the in situ analysis of CS-C.

Future efforts should be directed towards the development of novel analytical tools, including:

Specific Monoclonal Antibodies and Lectins: Generating highly specific antibodies or lectins that can distinguish CS-C from other CS isomers and recognize specific oligosaccharide motifs within the CS-C chain.

Fluorescent Probes: Designing small molecule fluorescent probes that selectively bind to CS-C, enabling real-time imaging in live cells and tissues. Fluorescently-labeled chondroitin sulfate C is already available and can be used to track its binding partners through optical bio-imaging.

Metabolic Labeling: Expanding the toolkit of metabolic labeling strategies, where cells are fed synthetic sugar precursors that are incorporated into newly synthesized CS-C chains and can be subsequently visualized with bioorthogonal chemistry.

Advanced Imaging Techniques: Combining these probes with super-resolution microscopy and mass spectrometry imaging to provide unprecedented detail on the spatial organization and sulfation patterns of CS-C in its native environment. A recently developed mass spectrometry imaging approach allows for the spatially resolved analysis of chondroitin sulfate oligosaccharides directly from tissue sections.

Further Exploration of Chondroitin Sulfate C Biological Roles in Diverse Non-Cartilaginous Tissues (Animal Models)

While the role of chondroitin sulfate in cartilage is well-established, its functions in non-cartilaginous tissues are less understood. Animal models provide an invaluable platform to investigate the in vivo roles of CS-C in various physiological and pathological processes.

Future research using animal models should focus on:

Nervous System: Investigating the role of specific CS-C structures in neuronal development, synaptic plasticity, and regeneration after injury. Chondroitin sulfate proteoglycans (CSPGs) are known to be involved in axon guidance and are upregulated after central nervous system injury, where they can inhibit axon regeneration. nih.gov

Cardiovascular System: Elucidating the mechanisms by which CS-C influences inflammation, atherosclerosis, and vascular remodeling. Studies in ApoE knockout mice have shown that chondroitin sulfate treatment can attenuate atheroma lesion size.

Cancer Biology: Exploring the involvement of CS-C in tumor progression, metastasis, and the tumor microenvironment. Altered expression of chondroitin sulfate has been linked to malignant transformation and tumor metastasis.

Organ Development: Examining the role of CS-C in the morphogenesis and function of organs such as the lungs and kidneys. Research indicates that chondroitin sulfate proteoglycans are required for normal lung growth and morphogenesis.

Table 2: Investigated Roles of Chondroitin Sulfate in Non-Cartilaginous Tissues (Animal Models)

| Tissue/System | Investigated Role of Chondroitin Sulfate | Animal Model Examples |

| Cardiovascular System | Attenuation of atherosclerosis, anti-inflammatory effects. | ApoE knockout mice, obese mice. |

| Nervous System | Axon guidance, inhibition of axon regeneration after injury. nih.gov | Rat and mouse models of spinal cord injury. |

| Lung | Growth and morphogenesis, involvement in metastasis. | Rat lung explant cultures, mouse models of lung carcinoma. |

| Kidney | Component of decellularized kidney scaffolds for stem cells. | BALB/c mouse. |

Investigation of Chondroitin Sulfate C Interactions with Cellular Receptors and Signaling Ligands

The biological effects of CS-C are mediated through its interactions with a variety of cellular receptors and signaling ligands. Identifying these binding partners and understanding the downstream signaling pathways they trigger is a critical area for future research.

Key research directions include:

Receptor Identification: Systematically identifying the full spectrum of cell surface receptors that bind to specific CS-C structures. While interactions with receptors like CD44, Toll-like receptor 4 (TLR4), and the Receptor for Advanced Glycation End products (RAGE) have been reported for chondroitin sulfates, the specificity for CS-C needs to be further elucidated.

Signaling Pathway Analysis: Delineating the intracellular signaling cascades activated upon CS-C binding to its receptors. For example, CSPG binding to TLR4 has been shown to be a key driver of immune modulation. Understanding how CS-C influences pathways such as those involving TGF-β, Rho-ROCK, and NF-κB will provide insights into its mechanism of action.

Growth Factor Interactions: Characterizing the binding kinetics and functional consequences of CS-C interactions with various growth factors and cytokines. The sulfation pattern of CS is known to modulate its binding to growth factors like FGF-2.

By addressing these research gaps, the scientific community can build a more comprehensive understanding of the multifaceted roles of Chondroitin Sulfate C sodium salt, paving the way for the development of novel diagnostics and therapeutics for a range of diseases.

常见问题

Q. How can researchers authenticate chondroitin sulfate C sodium salt and distinguish it from other subtypes?

Authentication involves a multi-step analytical approach:

- Infrared (IR) spectroscopy to confirm sulfation patterns and glycosidic linkages .

- Sodium-specific tests (e.g., flame photometry) to verify the sodium counterion .

- Disaccharide composition analysis via enzymatic digestion (e.g., chondroitinase ABC) followed by chromatography (HPLC or CE) to quantify ΔDi-4S (4-sulfated), ΔDi-6S (6-sulfated), and ΔDi-0S (non-sulfated) disaccharides. A ΔDi-4S/ΔDi-6S ratio ≥1.0 is typical for chondroitin sulfate C .

- Specific rotation measurements to confirm optical activity consistent with its stereochemistry .

Q. What are the critical structural features of this compound, and how are they characterized?

The structure comprises alternating β-1,3 and β-1,4 linkages between N-acetylgalactosamine (GalNAc) and glucuronic acid (GlcA), with sulfation primarily at the C6 position of GalNAc. Key characterization methods include:

- Nuclear Magnetic Resonance (NMR) to resolve sulfation patterns and glycosidic bonds .

- Mass spectrometry (MS) for molecular weight distribution and sulfation degree analysis .

- X-ray diffraction to study crystallinity in salt forms .

Advanced Research Questions

Q. How can researchers design experiments to study the role of chondroitin sulfate C in cellular differentiation?

- In vitro differentiation assays : Use cell lines (e.g., C2C12 myoblasts) cultured in differentiation media containing chondroitin sulfate C. Monitor myotube formation via immunofluorescence staining for markers like myosin heavy chain (MHC) and nuclear counting .

- Dose-response studies : Test varying concentrations (e.g., 0.02–0.4 mg/mL) to assess suppression or enhancement of differentiation .

- Comparative subtype analysis : Include chondroitin sulfate A (4-sulfated) and E (highly sulfated) to evaluate structure-activity relationships .

Q. What methodologies are used to functionalize this compound for biomaterial applications?

- Chemical modification : Introduce functional groups (e.g., norbornene) via carbodiimide coupling. Confirm success using ¹H NMR to track new proton signals (e.g., norbornene peaks at 5–6 ppm) .

- Hydrogel synthesis : Crosslink modified chondroitin sulfate with photoinitiators (e.g., LAP) under UV light. Characterize mechanical properties via rheometry and swelling ratios .

Q. How should researchers address contradictions in data related to chondroitin sulfate C’s bioactivity?

- Source variability : Control for animal origin (e.g., shark vs. bovine) and extraction methods, as these affect sulfation patterns .

- Batch consistency : Use USP-grade standards and validate purity via titrimetric methods (e.g., cetylpyridinium chloride titration for sulfate content) .

- Biological context : Account for cell-type-specific responses by replicating experiments across multiple models (e.g., primary cells vs. immortalized lines) .

Q. What advanced techniques are employed to study chondroitin sulfate C’s interactions with metal ions?

- Potentiometric titrations : Measure binding affinity of vanadyl (IV) or calcium ions to sulfated residues under varying pH .

- Spectroscopic methods : Use electron paramagnetic resonance (EPR) or UV-Vis to monitor coordination complexes .

- Viscosimetry : Assess changes in solution viscosity upon cation binding to infer structural modifications .

Methodological & Quality Control Questions

Q. How is this compound quantified in complex biological matrices?

- Enzymatic digestion : Digest samples with chondroitinase ABC/C followed by LC-MS/MS to detect ΔDi-6S disaccharides .

- Capillary electrophoresis (CE) : Separate urinary glycosaminoglycans (GAGs) using phosphate-butylamine buffers and quantify via UV absorption at 195 nm .

Q. What quality control parameters are critical for ensuring batch-to-batch consistency?

- Sulfate content : Titrate with cetylpyridinium chloride and validate against USP reference standards .

- Moisture control : Use Karl Fischer titration, as the compound is hygroscopic .

- Disaccharide profiling : Ensure ΔDi-4S/ΔDi-6S ratios align with pharmacopeial specifications (e.g., USP ≤1.0 for chondroitin sulfate C) .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。